molecular formula C6H3FINO B14848644 5-Fluoro-2-iodonicotinaldehyde

5-Fluoro-2-iodonicotinaldehyde

Cat. No.: B14848644
M. Wt: 251.00 g/mol
InChI Key: BNRUQOORZPMYLX-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodonicotinaldehyde is a pyridine derivative characterized by a fluorine substituent at position 5, an iodine atom at position 2, and an aldehyde functional group at position 3 of the pyridine ring (Figure 1).

The aldehyde group enables nucleophilic addition reactions, making it a versatile intermediate for constructing heterocycles or Schiff bases. The electron-withdrawing fluorine atom at position 5 likely modulates the pyridine ring's electronic density, affecting regioselectivity in subsequent reactions.

Properties

Molecular Formula

C6H3FINO

Molecular Weight

251.00 g/mol

IUPAC Name

5-fluoro-2-iodopyridine-3-carbaldehyde

InChI

InChI=1S/C6H3FINO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H

InChI Key

BNRUQOORZPMYLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodonicotinaldehyde can be achieved through various methods. One common approach involves the iodination of 5-fluoronicotinaldehyde using iodine and a suitable oxidizing agent . Another method includes the use of Suzuki-Miyaura coupling reactions, where 5-fluoro-2-bromonicotinaldehyde is reacted with an appropriate boronic acid in the presence of a palladium catalyst .

Industrial Production Methods: For industrial-scale production, the Suzuki-Miyaura coupling reaction is preferred due to its high yield and mild reaction conditions. This method involves the use of boronic acids and palladium catalysts, which are readily available and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodonicotinaldehyde is primarily based on its ability to participate in various chemical reactions. Its molecular targets and pathways include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Fluoro-2-iodonicotinaldehyde with key analogs based on substituents, functional groups, and inferred reactivity (Table 1).

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Reactivity/Applications
This compound F (5), I (2) Aldehyde (3) ~263.01* Cross-coupling, pharmaceutical intermediates
5-Fluoro-2-nitrobenzaldehyde F (5), NO₂ (2) Aldehyde (1) ~185.12 Electrophilic substitution; dyes, agrochemicals
5-Fluoronicotinaldehyde F (5) Aldehyde (3) ~139.11 Nucleophilic additions; ligand synthesis
5-Fluoro-2-methoxynicotinic acid F (5), OCH₃ (2) Carboxylic acid (3) ~185.13 Metal coordination, drug precursors

*Calculated based on formula C₆H₃FINO.

Substituent Effects on Reactivity

  • Iodo vs. Nitro Groups : The iodine atom in this compound facilitates transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the nitro group in 5-Fluoro-2-nitrobenzaldehyde, which is more suited for electrophilic aromatic substitution or reduction to amines .
  • Aldehyde vs. Carboxylic Acid : The aldehyde group allows for condensations (e.g., forming imines), whereas the carboxylic acid in 5-Fluoro-2-methoxynicotinic acid enables salt formation or esterification, directing its use toward coordination chemistry or prodrug design .

Electronic and Steric Considerations

In contrast, methoxy groups (e.g., in 5-Fluoro-2-methoxynicotinic acid) donate electron density, stabilizing the ring but reducing susceptibility to nucleophilic displacement .

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